molecular formula C18H34ClNO2 B2938961 1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217813-71-2

1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2938961
CAS No.: 1217813-71-2
M. Wt: 331.93
InChI Key: ACEJPQIPCNERJN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound features a piperidine ring connected via a propan-2-ol linker to a (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (norbornane-derived) group. The hydrochloride salt enhances solubility and stability, as noted in related compounds .

Stereochemical Significance: The (1S,4R) configuration of the bicyclic system is critical for spatial orientation, influencing receptor interactions. This stereochemistry is analogous to bioactive norbornane derivatives in anticholinergic agents .

Properties

IUPAC Name

1-piperidin-1-yl-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2.ClH/c1-17(2)14-7-8-18(17,3)16(11-14)21-13-15(20)12-19-9-5-4-6-10-19;/h14-16,20H,4-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEJPQIPCNERJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CN3CCCCC3)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride , also known by its chemical structure and various synonyms in literature, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a piperidine moiety linked to a bicyclic structure derived from 1,7,7-trimethylbicyclo[2.2.1]heptane. The presence of the piperidine ring is significant as it often correlates with various biological activities including receptor binding and modulation.

1. Sigma Receptor Interaction

One of the primary areas of investigation for this compound is its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). Research indicates that compounds with similar structures exhibit selective binding to σ1R, which is implicated in various neurological functions and disorders.

Table 1: Sigma Receptor Binding Affinities

CompoundK_i (nM)Notes
1-(piperidin-1-yl)-3-(((1S,4R)-...TBDPotential σ1R antagonist
9a12Highly selective σ1R antagonist with antinociceptive properties
Other CompoundsVariableRange from >1000 nM to low nanomolar affinities

2. Antinociceptive Properties

Studies have shown that compounds targeting σ1R can exhibit significant antinociceptive effects in animal models. For instance, the compound 9a , a related structure, demonstrated substantial pain relief in various assays, suggesting that the target compound may share similar properties.

3. Neuroprotective Effects

Research has indicated that σ1R ligands can exert neuroprotective effects in models of neurodegeneration. The modulation of σ1R activity may help in mitigating cellular stress responses and apoptosis in neuronal cells.

The biological activity of the compound is hypothesized to involve:

  • Receptor Modulation : Binding to σ1R may modulate intracellular signaling pathways involved in pain perception and neuroprotection.
  • Inhibition of Pro-inflammatory Cytokines : Some studies suggest that similar compounds can inhibit the release of pro-inflammatory cytokines such as IL-1β, which is crucial in inflammatory pain pathways.

Case Study 1: Antinociceptive Activity

In a study assessing the antinociceptive effects of σ1R antagonists in murine models, it was found that administration of related compounds resulted in a significant reduction in pain responses measured by the hot plate test and formalin test. This suggests potential clinical applications for pain management.

Case Study 2: Neuroprotection in Models of Alzheimer’s Disease

Another investigation focused on the neuroprotective effects of σ1R ligands in models simulating Alzheimer's disease pathology. The results indicated that these compounds could reduce amyloid-beta toxicity and improve cognitive function in treated animals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Pharmacological Implications

Table 1: Comparative Analysis of Structural Features
Compound Name Bicyclic Group Amine Substituent Molecular Weight (g/mol) Notable Properties
Target Compound (1S,4R)-1,7,7-trimethylnorbornane Piperidine ~340–360* Enhanced solubility (HCl salt); stereospecific interactions .
1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol HCl Adamantane Piperidine ~400 Higher lipophilicity; rigid adamantane may reduce metabolic clearance .
1-((Adamantan-1-yl)methoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol HCl Adamantane 4-Methylpiperidine ~420 Methyl group improves metabolic stability; bulky substituent limits permeability .
Biperiden HCl (1-(Norbornen-2-yl)-1-phenyl-3-piperidin-1-ylpropan-1-ol HCl) Norbornene (unsaturated) Piperidine 347.9 Anticholinergic activity; double bond increases conformational flexibility .
1-(Isopropylamino)-3-(norbornan-2-yloxy)propan-2-ol HCl Norbornane Isopropylamino ~300 Reduced basicity vs. piperidine; altered hydrogen bonding potential .
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-((norbornanylidene)amino)oxypropan-2-ol Norbornanylidene 3-Chlorophenylpiperazine ~450 Piperazine enhances solubility; chlorophenyl boosts hydrophobic interactions .

*Estimated based on analogs.

Structure-Activity Relationships (SAR)

Bicyclic Systems: Norbornane vs. Adamantane derivatives exhibit higher lipophilicity, which may enhance CNS penetration but reduce solubility . Saturation Effects: The norbornene (unsaturated) group in Biperiden HCl introduces conformational flexibility, possibly enhancing receptor binding kinetics .

Amine Substituents :

  • Piperidine : The unsubstituted piperidine in the target compound provides balanced basicity (pKa ~10) for protonation at physiological pH, favoring ionic interactions with targets .
  • 4-Methylpiperidine : Methylation at C4 () reduces metabolic oxidation but may sterically hinder receptor access .
  • Piperazine : The 3-chlorophenylpiperazine in introduces a secondary amine, increasing water solubility and enabling π-π stacking with aromatic residues .

Linker Modifications: The propan-2-ol linker in the target compound allows hydrogen bonding, while analogs with thiourea () or selenonium groups () prioritize covalent interactions .

Pharmacokinetic and Physicochemical Comparisons

  • Solubility : Hydrochloride salts universally improve aqueous solubility (e.g., target compound and Biperiden HCl) .
  • Lipophilicity: Adamantane-containing analogs () exhibit higher logP values (>3) vs. norbornane derivatives (~2.5), impacting blood-brain barrier penetration .
  • Metabolic Stability: Methylated piperidines () resist cytochrome P450 oxidation, whereas norbornene (Biperiden HCl) may undergo epoxidation .

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